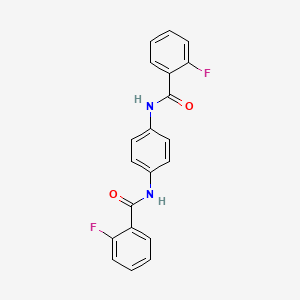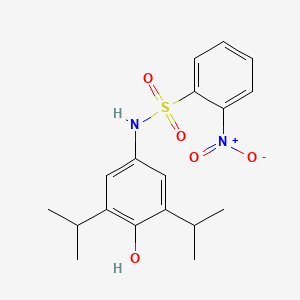
2,2'-diisopropenyl-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione
説明
2,2'-diisopropenyl-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione, commonly known as DBD, is a heterocyclic organic compound with a unique structure and properties. It has been extensively studied for its potential applications in various fields, including material science, chemistry, and biology.
科学的研究の応用
DBD has been studied for its potential applications in various fields, including material science, chemistry, and biology. In material science, DBD has been used as a monomer for the synthesis of high-performance polymers, such as polybenzoxazines. These polymers exhibit excellent mechanical, thermal, and chemical properties, making them suitable for a wide range of applications, including aerospace, automotive, and electronics.
In chemistry, DBD has been used as a building block for the synthesis of various organic compounds, such as heterocyclic compounds and dendrimers. These compounds have shown promising properties, such as antimicrobial and anticancer activities.
In biology, DBD has been studied for its potential as a therapeutic agent. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. DBD has also been studied for its potential as a fluorescent probe for the detection of biomolecules, such as proteins and DNA.
作用機序
The mechanism of action of DBD is not fully understood. It is believed to act via various pathways, including the inhibition of DNA synthesis, the induction of apoptosis, and the modulation of cellular signaling pathways. DBD has also been shown to interact with various biomolecules, such as proteins and nucleic acids, which may contribute to its biological activities.
Biochemical and Physiological Effects
DBD has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that DBD exhibits cytotoxicity against various cancer cell lines, including breast, lung, and prostate cancer cells. DBD has also been shown to exhibit antiviral activity against herpes simplex virus type 1 and type 2. In addition, DBD has been shown to exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria.
実験室実験の利点と制限
DBD has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. DBD can be easily synthesized using simple and inexpensive reagents, making it a cost-effective option for lab experiments. DBD is also stable under various conditions, making it suitable for long-term storage and handling. However, DBD has some limitations, including its low solubility in water and some organic solvents, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on DBD. One potential direction is the development of new DBD-based polymers with enhanced properties, such as improved mechanical strength and thermal stability. Another direction is the development of new DBD-based compounds with novel biological activities, such as antifungal and antiparasitic activities. In addition, further studies are needed to elucidate the mechanism of action of DBD and its interactions with biomolecules, which may lead to the development of new therapeutic agents.
特性
IUPAC Name |
6-(4-oxo-2-prop-1-en-2-yl-3,1-benzoxazin-6-yl)-2-prop-1-en-2-yl-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4/c1-11(2)19-23-17-7-5-13(9-15(17)21(25)27-19)14-6-8-18-16(10-14)22(26)28-20(24-18)12(3)4/h5-10H,1,3H2,2,4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKHKVCQPXWXHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=NC2=C(C=C(C=C2)C3=CC4=C(C=C3)N=C(OC4=O)C(=C)C)C(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-cyano-N-cyclohexyl-N-ethyl-5-[(2-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxamide](/img/structure/B3457485.png)
![ethyl 5-(1-azepanylcarbonyl)-4-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B3457488.png)
![N-(2-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B3457496.png)
![4-{[(4-benzyl-1-piperazinyl)imino]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B3457505.png)
![2-{[(4-benzyl-1-piperazinyl)imino]methyl}-5-(diethylamino)phenol](/img/structure/B3457506.png)
![4-benzyl-N-[4-(diethylamino)benzylidene]-1-piperazinamine](/img/structure/B3457512.png)
![4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B3457531.png)
![4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B3457539.png)
![1-{4-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]phenyl}ethanone](/img/structure/B3457552.png)

![dimethyl 4-(3-bromo-4-methoxyphenyl)-1-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3457571.png)

![5-(4-fluorophenyl)-2-[(4-methyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3457593.png)
![5-(4-fluorophenyl)-N-(2-furylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3457598.png)